5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Catalog No.
S8311760
CAS No.
1951439-68-1
M.F
C13H19ClN2
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochlori...

CAS Number

1951439-68-1

Product Name

5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15;/h1-5,12-14H,6-10H2;1H

InChI Key

BISILDUPJDOPSO-UHFFFAOYSA-N

SMILES

C1CNC2C1CN(C2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CNC2C1CN(C2)CC3=CC=CC=C3.Cl

5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a heterocyclic compound characterized by its complex structure, which includes a fused bicyclic system. Its molecular formula is C13H18N2ClC_{13}H_{18}N_{2}Cl and it has a molecular weight of approximately 238.8 g/mol when in hydrochloride form. This compound features a benzyl group attached to an octahydropyrrolo structure, making it an interesting subject of study in both organic chemistry and pharmacology .

The chemical reactivity of 5-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can be attributed to its nitrogen-containing heterocycles. Typical reactions may include:

  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions.
  • Cyclization reactions: Under specific conditions, this compound can participate in cyclization to form more complex structures.
  • Hydrochloride formation: The conversion of the base form to its hydrochloride salt enhances solubility and stability, facilitating various reactions in aqueous solutions.

Research indicates that 5-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride exhibits significant biological activity. It has been studied for its potential as an antibacterial agent, particularly in the synthesis of intermediates for quinolone antibiotics . The compound's unique structure allows it to interact with biological targets, potentially influencing various biochemical pathways.

The synthesis of 5-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrrole ring: Starting from readily available precursors, various cyclization techniques are employed to construct the pyrrole framework.
  • Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution or other alkylation methods.
  • Hydrochloride salt formation: The final step often involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity or alter physical properties .

5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride finds applications primarily in medicinal chemistry and drug development. Its derivatives are explored for:

  • Antibacterial agents: As mentioned earlier, its role in synthesizing quinolone antibiotics positions it as a valuable intermediate in pharmaceutical research.
  • Research tools: The compound is utilized in proteomics and other biochemical studies due to its unique structural properties .

Studies on 5-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride have focused on its interactions with various biological systems. Key findings include:

  • Enzyme inhibition: It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor binding: Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission, warranting further investigation into its neuroactive properties .

Several compounds share structural similarities with 5-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride. Notable examples include:

Compound NameCAS NumberSimilarity
6-Benzyl-octahydropyrrolo[3,4-b]pyridine128740-14-70.98
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine1354621-59-20.93
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride1062580-52-20.91
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine1235437-44-10.90
2-Benzyloctahydropyrrolo[3,4-c]pyrroleN/A0.83

These compounds exhibit varying degrees of structural similarity and biological activity, but 5-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride stands out due to its specific interactions and applications in drug synthesis.

Bicyclic pyrrolidine derivatives have been integral to organic synthesis and pharmaceutical research since the mid-20th century. The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, serves as a privileged structure in drug design due to its conformational rigidity and ability to mimic natural alkaloids. Early work focused on simple pyrrolidine analogs, but advancements in cycloaddition and reduction techniques enabled the synthesis of more complex bicyclic systems, such as octahydropyrrolo[3,4-b]pyrroles.

The synthesis of 5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride builds upon methods developed for related compounds. For instance, intramolecular [4 + 2] cycloaddition reactions involving maleic anhydride and sulfolene precursors were pivotal in constructing the isoindole core, which was subsequently reduced using agents like lithium aluminum hydride (LiAlH$$_4$$) to yield bicyclic pyrrolidines. These methodologies laid the groundwork for functionalizing the scaffold with substituents such as benzyl groups, enhancing its pharmacological profile.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

238.1236763 g/mol

Monoisotopic Mass

238.1236763 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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